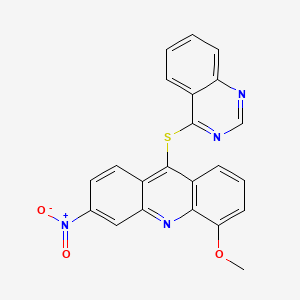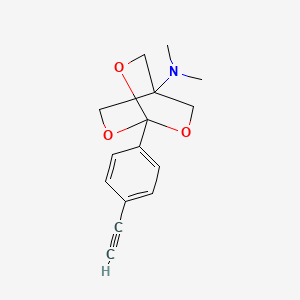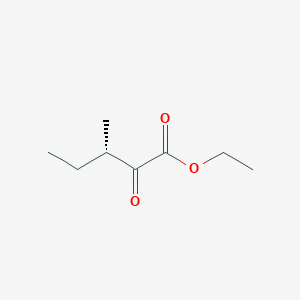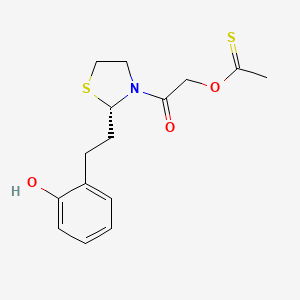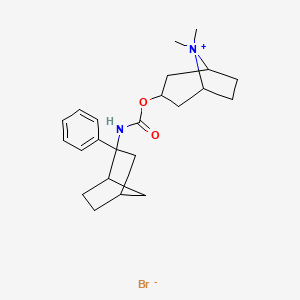
3-(p-Chloro-alpha-phenylbenzyloxy)-1-ethylpyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(p-Chloro-alpha-phenylbenzyloxy)-1-ethylpyrrolidine hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its specific chemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Chloro-alpha-phenylbenzyloxy)-1-ethylpyrrolidine hydrochloride typically involves the reaction of p-chloro-alpha-phenylbenzyl alcohol with 1-ethylpyrrolidine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(p-Chloro-alpha-phenylbenzyloxy)-1-ethylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-(p-Chloro-alpha-phenylbenzyloxy)-1-ethylpyrrolidine hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used in studies involving enzyme interactions and cellular processes.
Medicine: It is investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 3-(p-Chloro-alpha-phenylbenzyloxy)-1-ethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine
- 1-tert-Butyl-3-(p-chloro-alpha-phenylbenzyloxy)pyrrolidine hydrochloride
Uniqueness
3-(p-Chloro-alpha-phenylbenzyloxy)-1-ethylpyrrolidine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethyl group, for example, may influence its reactivity and interaction with biological targets differently compared to similar compounds with different substituents.
Propiedades
Número CAS |
102163-39-3 |
|---|---|
Fórmula molecular |
C19H23Cl2NO |
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
3-[(4-chlorophenyl)-phenylmethoxy]-1-ethylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C19H22ClNO.ClH/c1-2-21-13-12-18(14-21)22-19(15-6-4-3-5-7-15)16-8-10-17(20)11-9-16;/h3-11,18-19H,2,12-14H2,1H3;1H |
Clave InChI |
RPLABBPXUDXBTN-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


